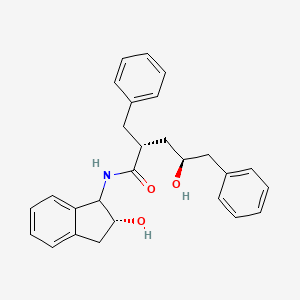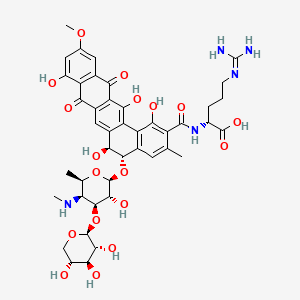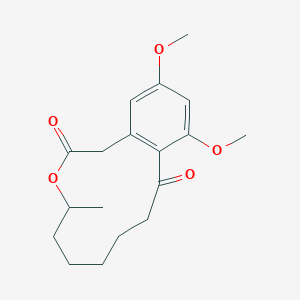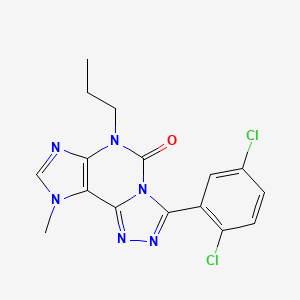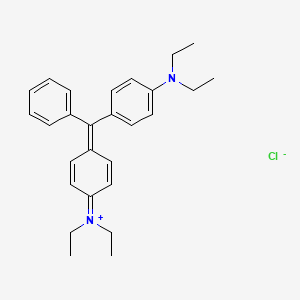
2''-N-Formimidoylistamycin A disulfate trihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’'-N-Formimidoylistamycin A disulfate trihydrate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is part of the formimidoylistamycin family, which is characterized by the presence of formimidoyl groups and disulfate linkages. It is often studied for its potential biological activities and its role in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’'-N-Formimidoylistamycin A disulfate trihydrate typically involves multiple steps, starting from basic organic molecules. The process includes the introduction of formimidoyl groups and the formation of disulfate linkages. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure the successful formation of the desired compound.
Industrial Production Methods
Industrial production of 2’'-N-Formimidoylistamycin A disulfate trihydrate involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
2’'-N-Formimidoylistamycin A disulfate trihydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially changing its chemical properties.
Substitution: The formimidoyl and disulfate groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
科学的研究の応用
2’'-N-Formimidoylistamycin A disulfate trihydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity of formimidoyl and disulfate groups.
Biology: The compound’s potential biological activities make it a subject of interest in biochemical and pharmacological studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antimicrobial or anticancer agent.
Industry: The compound’s unique chemical properties may find applications in the development of new materials or chemical processes.
作用機序
The mechanism of action of 2’'-N-Formimidoylistamycin A disulfate trihydrate involves its interaction with specific molecular targets and pathways. The formimidoyl groups and disulfate linkages may interact with enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
2’'-N-Formimidoylistamycin B disulfate tetrahydrate: Another member of the formimidoylistamycin family with similar chemical properties but different hydration states.
Formimidoylistamycin derivatives: Various derivatives with modifications to the formimidoyl or disulfate groups.
Uniqueness
2’'-N-Formimidoylistamycin A disulfate trihydrate is unique due to its specific chemical structure, which includes the trihydrate form. This hydration state can influence its solubility, stability, and reactivity, making it distinct from other similar compounds.
特性
CAS番号 |
81202-84-8 |
|---|---|
分子式 |
C18H40N6O13S2 |
分子量 |
612.7 g/mol |
IUPAC名 |
N-[4-amino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-2-(aminomethylideneamino)-N-methylacetamide;sulfuric acid |
InChI |
InChI=1S/C18H36N6O5.2H2O4S/c1-22-7-10-4-5-11(20)18(28-10)29-17-12(21)6-13(27-3)15(16(17)26)24(2)14(25)8-23-9-19;2*1-5(2,3)4/h9-13,15-18,22,26H,4-8,20-21H2,1-3H3,(H2,19,23);2*(H2,1,2,3,4) |
InChIキー |
MBVIHFAPAWIFRU-UHFFFAOYSA-N |
正規SMILES |
CNCC1CCC(C(O1)OC2C(CC(C(C2O)N(C)C(=O)CN=CN)OC)N)N.OS(=O)(=O)O.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


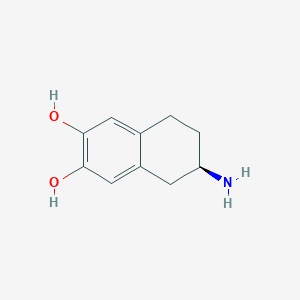
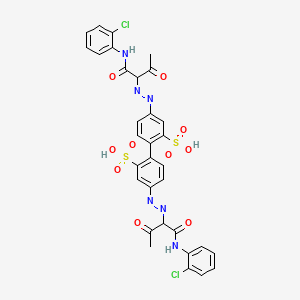
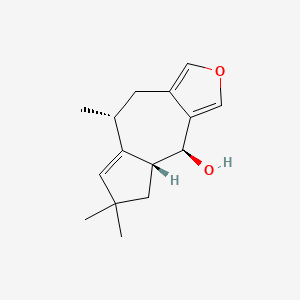
![1,3-Diisocyanato-2-methylbenzene;5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene](/img/structure/B12772017.png)




